

Application Note: Comprehensive Spectroscopic Analysis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

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Compound of Interest

Compound Name: 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

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Introduction

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is a β -keto ester derivative with significant potential in synthetic organic chemistry and drug development.[1] Its structural complexity, featuring an aromatic ketone, an ethyl ester, and a fluorinated phenyl ring, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a detailed framework for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols and interpretations herein are designed for researchers and scientists engaged in the synthesis and characterization of novel organic molecules.

The propiophenone core is a valuable structural motif in medicinal chemistry, often serving as a precursor for the synthesis of various therapeutic agents, including cathinone derivatives and other nervous system drugs.[2] The presence of the β -keto ester functionality introduces the possibility of keto-enol tautomerism, a dynamic equilibrium that can be probed using spectroscopic methods.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure and connectivity of **2'-Carboethoxy-3-(4-fluorophenyl)propiophenone**. Both ^1H and ^{13}C NMR are

essential for a comprehensive analysis.

Causality Behind Experimental Choices: Solvent Selection

The choice of a deuterated solvent is the first critical step in preparing an NMR sample. The ideal solvent must completely dissolve the analyte to ensure a high-resolution spectrum.[3] For a moderately polar compound like **2'-Carboethoxy-3-(4-fluorophenyl)propiofenone**, deuterated chloroform (CDCl_3) is an excellent initial choice due to its broad solvency for organic compounds and its ease of removal post-analysis.[4] Alternatively, deuterated dimethyl sulfoxide (DMSO-d_6) can be used for compounds with lower solubility in CDCl_3 . [3][4] It is crucial to be aware of the residual solvent peaks to avoid misinterpretation of the spectra.[5][6] [7]

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2'-Carboethoxy-3-(4-fluorophenyl)propiofenone**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Most high-quality deuterated solvents already contain TMS.[6]
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Acquire a ^1H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

- Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans will be necessary.[8]
- If further structural elucidation is needed, consider advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

^1H NMR Spectral Analysis: Predicted Chemical Shifts and Coupling Patterns

The ^1H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Assignment
Ethyl Ester (CH ₃)	~1.2	Triplet (t)	3H	Shielded aliphatic protons coupled to the adjacent CH ₂ group.
Ethyl Ester (CH ₂)	~4.1	Quartet (q)	2H	Deshielded by the adjacent oxygen atom and coupled to the CH ₃ group. [9] [10] [11]
Methylene (CH ₂)	~3.0 - 3.5	Multiplet	2H	Situated between the aromatic ring and the carbonyl group, leading to a downfield shift. [12]
Methine (CH)	~4.5 - 5.0	Multiplet	1H	Deshielded by both the ester and ketone carbonyl groups.
Aromatic Protons	~7.0 - 8.0	Multiplets	8H	Protons on the two aromatic rings will appear in the characteristic downfield region. [12] The fluorine substituent will cause additional splitting of the signals for the

fluorophenyl ring
protons.

¹³C NMR Spectral Analysis: Predicted Chemical Shifts

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Rationale for Assignment
Ethyl Ester (CH ₃)	~14	Highly shielded aliphatic carbon.[13]
Methylene (CH ₂)	~35-45	Aliphatic carbon adjacent to an aromatic ring.
Methine (CH)	~50-60	Deshielded by adjacent carbonyl groups.
Ethyl Ester (CH ₂)	~61	Aliphatic carbon bonded to an electronegative oxygen atom. [13]
Aromatic Carbons	~125 - 140	sp ² hybridized carbons of the benzene rings.[13][14] The carbon bearing the fluorine atom will show a large C-F coupling constant.
Ester Carbonyl (C=O)	~165 - 175	Carbonyl carbon of the ester group.[13][15]
Ketone Carbonyl (C=O)	~190 - 200	Carbonyl carbon of the ketone group, typically more deshielded than an ester carbonyl.[13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1]

Causality Behind Experimental Choices: Sample Preparation Technique

For a solid sample like **2'-Carboethoxy-3-(4-fluorophenyl)propiophenone**, the KBr pellet method is a common and reliable technique.[16] This involves grinding the sample with potassium bromide powder and pressing it into a transparent disk.[16] Alternatively, if the sample is soluble in a suitable solvent that does not interfere with the spectral regions of interest, a solution can be analyzed in a liquid cell.[1][17] Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation.[16][18]

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

- Sample Preparation:
 - Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16]
 - Transfer the mixture to a pellet die.
 - Apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the IR spectrum over the standard range (e.g., 4000-400 cm^{-1}).
 - Run a background spectrum of the empty sample compartment to subtract atmospheric contributions.[1]

IR Spectral Analysis: Expected Absorption Bands

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.

Functional Group	Expected Frequency Range (cm ⁻¹)	Vibrational Mode	Significance
Aromatic C-H	3100 - 3000	Stretch	Indicates the presence of aromatic rings.
Aliphatic C-H	3000 - 2850	Stretch	Confirms the presence of the ethyl and propiophenone alkyl chains.
Ketone C=O	~1685	Stretch	Characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency.
Ester C=O	~1735	Stretch	Typical for a saturated ester carbonyl group. [19]
Aromatic C=C	~1600, ~1475	Stretch	Skeletal vibrations of the aromatic rings.
C-O (Ester)	1300 - 1000	Stretch	Two distinct C-O stretching bands are expected for the ester group. [19]
C-F	~1250 - 1100	Stretch	Strong absorption indicating the presence of the fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Causality Behind Experimental Choices: Ionization Technique

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar, non-volatile compounds like **2'-Carboethoxy-3-(4-fluorophenyl)propiophenone**.^[20] It typically produces a prominent pseudomolecular ion (e.g., $[M+H]^+$ or $[M+Na]^+$) with minimal fragmentation, allowing for the direct determination of the molecular weight.^{[20][21]} For more detailed structural information through fragmentation, tandem mass spectrometry (MS/MS) can be employed.^[20] Electron ionization (EI) can also be used, which will induce more extensive fragmentation.^{[22][23]}

Experimental Protocol: ESI-MS Analysis

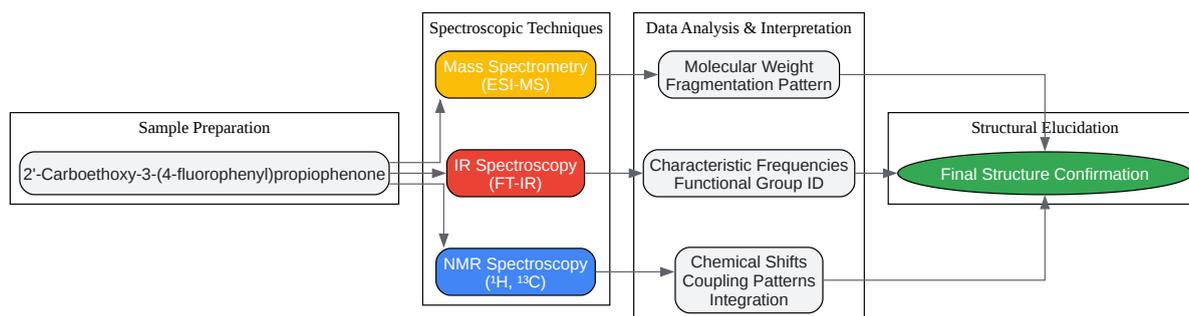
- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as acetonitrile or methanol.
 - The solvent should be compatible with the ESI source and promote ionization.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe protonated or sodiated adducts.
 - Optimize the source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to maximize the signal intensity.

Mass Spectrum Analysis: Expected Ions and Fragmentation Patterns

The molecular formula of **2'-Carboethoxy-3-(4-fluorophenyl)propiophenone** is $C_{18}H_{17}FO_3$, with a monoisotopic mass of 316.1162 g/mol .

- **Molecular Ion:** In ESI-MS, the most prominent ion is expected to be the protonated molecule $[M+H]^+$ at m/z 317.1240 or the sodium adduct $[M+Na]^+$ at m/z 339.1059.
- **Key Fragmentation Pathways:** While ESI is a soft ionization technique, some in-source fragmentation may occur, or it can be induced in an MS/MS experiment. Common fragmentation pathways for propiophenone and β -keto ester derivatives include:
 - **α -Cleavage:** Cleavage of the bond adjacent to the ketone carbonyl is a characteristic fragmentation for ketones.[\[23\]](#)[\[24\]](#) This would lead to the loss of the ethyl group or the substituted benzyl group.
 - **McLafferty Rearrangement:** Ketones with accessible gamma-hydrogens can undergo a McLafferty rearrangement.[\[23\]](#)[\[25\]](#)[\[26\]](#)
 - **Loss of the Ethoxy Group:** Fragmentation of the ester can lead to the loss of the ethoxy radical ($\bullet OCH_2CH_3$) or ethanol ($HOCH_2CH_3$).

Visualization of Experimental Workflow



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Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the comprehensive structural characterization of **2'-Carboethoxy-3-(4-fluorophenyl)propiofenone**. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the compound's identity and purity. This detailed guide serves as a foundational protocol for researchers in the field, ensuring accurate and reliable analytical results.

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